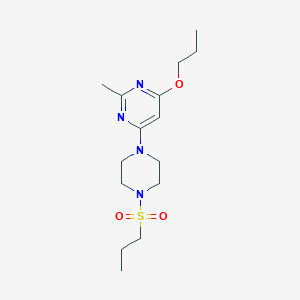![molecular formula C12H7BrN2OS2 B2989957 3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155028-67-3](/img/structure/B2989957.png)
3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines and their derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors has been described . Another study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. The estimated small HOMO-LUMO energy gap indicates that the molecule is chemically reactive . Further studies have shown that these compounds can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density, boiling point, and vapor pressure of a similar compound have been provided . The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule .Applications De Recherche Scientifique
Antitumor Activity
Research has shown that derivatives of thieno[3,2-d]pyrimidine possess potent anticancer activity. A study synthesized a series of these derivatives, which displayed significant anticancer effects comparable to that of doxorubicin against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017).
Antioxidant Properties
Another study focused on the synthesis of pyrimidine derivatives through Multicomponent Cyclocondensation Reactions (MCRs), revealing that some compounds exhibit notable antioxidant properties. The antioxidant activity was measured in vitro, indicating that certain derivatives are more active in scavenging radicals (Akbas et al., 2018).
Antimicrobial Evaluation
Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derived from thiophene compounds were synthesized and evaluated for their antimicrobial activities. Some derivatives showed mild activities, indicating the potential for further optimization and study in antimicrobial applications (Gomha et al., 2018).
Anti-microbial Additives
A study synthesized heterocyclic compounds incorporated into polyurethane varnish and printing ink paste, demonstrating very good antimicrobial effects against various microbial strains. This suggests the potential of these compounds as anti-microbial additives for surface coatings and inks (El‐Wahab et al., 2015).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
Compounds based on the thieno[2,3-d]pyrimidine scaffold were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in cancer cell proliferation. One compound emerged as the most potent dual inhibitor of human TS and DHFR known at the time, suggesting significant therapeutic potential (Gangjee et al., 2008).
Mécanisme D'action
While the exact mechanism of action of “3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is not clear, similar compounds have been found to inhibit certain kinases . They have also been found to inhibit cytokines secretion of macrophages through suppressing TLR4/p38 signaling pathway .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNILHNFSMBJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)

![1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione](/img/structure/B2989878.png)
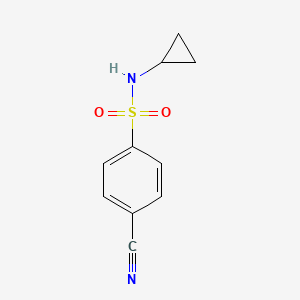
![3-(4-ethylphenyl)-8-methoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2989882.png)
![2-(4-chlorophenoxy)-2-methyl-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2989883.png)
![3-(Bromomethyl)-2,8-dioxaspiro[4.5]decane](/img/structure/B2989884.png)
![2-[(2,2-Dimethoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2989885.png)

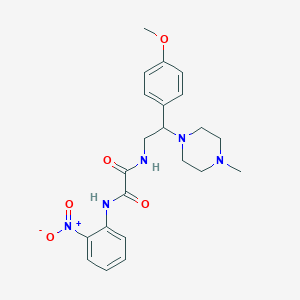
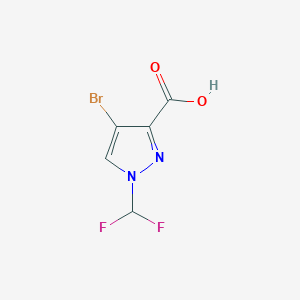
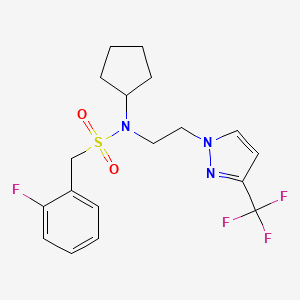
![N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2989892.png)
